Oxazolidinone-Class Antibacterial Activity Range: MIC Values Against S. aureus and MRSA
Novel oxazolidinone derivatives structurally related to the benzoic acid scaffold exhibit potent antibacterial activity against Gram-positive pathogens, with MIC values ranging from 0.5–1.0 μg/mL against S. aureus, MRSA, and MSSA, comparable to the clinical reference standards linezolid and radezolid [1]. While direct MIC data for benzoic acid, 3-(2-oxo-4-oxazolidinyl)- itself is not published, class-level SAR indicates that 3-aryl-2-oxooxazolidines with optimal substitution patterns achieve MICs in the range of 0.5–4 μg/mL against staphylococci [2]. This class-level activity positions oxazolidinone-containing benzoic acid derivatives as potential leads that, with appropriate optimization, may achieve potency within the therapeutic range of established agents.
| Evidence Dimension | In vitro antibacterial potency (MIC) against Gram-positive pathogens |
|---|---|
| Target Compound Data | Not directly measured; structurally related novel oxazolidinone derivative 3b exhibits MIC 0.5–1.0 μg/mL against S. aureus, MRSA, and MSSA |
| Comparator Or Baseline | Linezolid and radezolid: comparable MIC range 0.5–1.0 μg/mL (not differentiated in this dataset) |
| Quantified Difference | Comparable activity (no significant difference reported) |
| Conditions | MIC assay; S. aureus, MRSA, MSSA strains; broth microdilution method |
Why This Matters
This class-level MIC range establishes the antibacterial potential of the oxazolidinone scaffold and provides a benchmark for expected activity after structural optimization.
- [1] Bioorg Med Chem Lett. 2020;32:127660. Design, synthesis and antibacterial evaluation of novel oxazolidinone derivatives nitrogen-containing fused heterocyclic moiety. View Source
- [2] J Med Chem. 1989;32(8):1673-1681. Antibacterials: Synthesis and Structure-Activity Studies of 3-Aryl-2-oxooxazolidines. 1. The 'B' Group. View Source
